molecular formula C11H14BrNO3 B8360028 2-bromoethyl-N-(2-ethoxyphenyl)carbamate

2-bromoethyl-N-(2-ethoxyphenyl)carbamate

Cat. No. B8360028
M. Wt: 288.14 g/mol
InChI Key: CTFUIDHRICZGLN-UHFFFAOYSA-N
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Patent
US07238693B2

Procedure details

5 μl of TEA (0.033 mmol, 1.1 eq) is added then 500 μl of piperazine (0.03 mmol, 1 eq) dissolved in DMF to 300 μl of 0.2 M 2-bromoethyl-N-(2-ethoxyphenyl)carbamate (0.06 mmol, 2 eq) dissolved in DMF. After 18 hours at room temperature and evaporation of the solvents, the mixtures are taken up in 1 ml of CH2Cl2 and treated with isocyanate resin (Argonaut, 1.51 mmol/g, 0.09 mmol/g, 0.09 mmol, 3 eq) for 18 hours. Next, the mixtures are purified on cation exchange resins according to the protocol described hereinabove. The desired compounds are then obtained after elimination of the solvents.
[Compound]
Name
TEA
Quantity
5 μL
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Quantity
300 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.09 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1CCNCC1.BrCCOC(=O)[NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[O:19][CH2:20][CH3:21].[N-]=C=O>CN(C=O)C>[CH2:20]([O:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[NH2:12])[CH3:21]

Inputs

Step One
Name
TEA
Quantity
5 μL
Type
reactant
Smiles
Step Two
Name
Quantity
500 μL
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
300 μL
Type
reactant
Smiles
BrCCOC(NC1=C(C=CC=C1)OCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.09 mmol
Type
reactant
Smiles
[N-]=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
Next, the mixtures are purified on cation exchange resins

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC1=C(N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.